2-Chloro-4-(4-methoxyphenyl)benzonitrile
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Overview
Description
2-Chloro-4-(4-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10ClNO. It is a derivative of benzonitrile, characterized by the presence of a chloro group and a methoxyphenyl group. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzonitrile typically involves the reaction of 4-methoxyphenylboronic acid with 2-chlorobenzonitrile in the presence of a palladium catalystThe reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-amino-4-(4-methoxyphenyl)benzonitrile.
Oxidation: Formation of 2-chloro-4-(4-methoxyphenyl)benzoic acid.
Reduction: Formation of 2-chloro-4-(4-methoxyphenyl)benzylamine.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)benzonitrile is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to bioactive molecules.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups influence its binding affinity and reactivity with enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile: Similar structure but with an additional chloro group.
2-Amino-4-chlorobenzonitrile: Contains an amino group instead of the methoxy group.
4-(Chloromethyl)benzonitrile: Contains a chloromethyl group instead of the methoxyphenyl group .
Uniqueness
2-Chloro-4-(4-methoxyphenyl)benzonitrile is unique due to the presence of both chloro and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPDPCVKKZXFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742753 |
Source
|
Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-15-2 |
Source
|
Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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